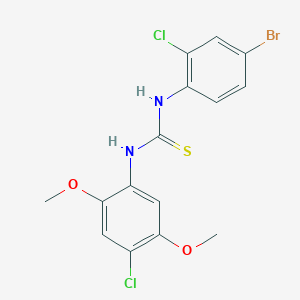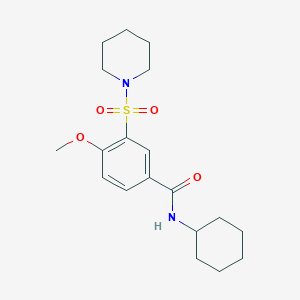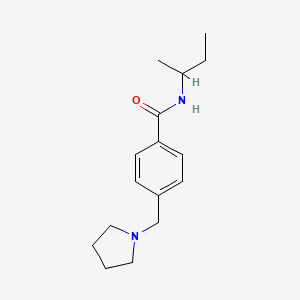
N-(4-bromo-2-chlorophenyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BOB or Bromo-DMAU. It is a synthetic compound that belongs to the class of thioureas and is structurally similar to the well-known male contraceptive, DMAU.
Mécanisme D'action
BOB inhibits 17β-HSD3 by binding to the active site of the enzyme and preventing the conversion of testosterone to DHT. This results in a decrease in the levels of DHT, which in turn leads to a decrease in sperm production. BOB has also been shown to inhibit the activity of other enzymes involved in the biosynthesis of androgens, such as 5α-reductase and 3β-hydroxysteroid dehydrogenase.
Biochemical and Physiological Effects:
BOB has been shown to significantly decrease the levels of DHT and testosterone in male rats, leading to a decrease in sperm production and motility. BOB has also been shown to have minimal effects on the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are responsible for the regulation of testosterone production. This suggests that BOB may have fewer side effects compared to other male contraceptives that affect the levels of LH and FSH.
Avantages Et Limitations Des Expériences En Laboratoire
BOB has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BOB has also been shown to have high potency and selectivity for 17β-HSD3, making it a promising candidate for the development of male contraceptives. However, BOB has some limitations for use in laboratory experiments. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. BOB also has limited stability in biological fluids, which can affect its efficacy and safety.
Orientations Futures
The potential applications of BOB are not limited to male contraception. BOB has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Future research can focus on the optimization of the synthesis and pharmacokinetics of BOB, as well as the evaluation of its safety and efficacy in preclinical and clinical studies. The development of BOB as a male contraceptive can also benefit from the identification of new targets and the development of combination therapies.
Applications De Recherche Scientifique
BOB has been extensively studied for its potential use as a male contraceptive due to its structural similarity to DMAU. Studies have shown that BOB is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). DHT is the primary androgen responsible for the development and maintenance of male reproductive tissues. Inhibition of 17β-HSD3 leads to a decrease in the levels of DHT, which in turn leads to a decrease in sperm production.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2N2O2S/c1-21-13-7-12(14(22-2)6-10(13)18)20-15(23)19-11-4-3-8(16)5-9(11)17/h3-7H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQGBIVWYOAXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)Br)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4750729.png)
![ethyl 4-methyl-3-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B4750741.png)

![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)
![4-amino-N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B4750765.png)
![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)

![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)
![1-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)piperidine](/img/structure/B4750813.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)